2-(Furan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine
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Overview
Description
2-(Furan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that features a fused ring system combining a furan ring and a triazolopyrazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The reaction conditions, such as the use of dry toluene and molecular sieves, can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound .
Scientific Research Applications
2-(Furan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis. The compound binds to these kinases, inhibiting their activity and thereby exerting antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine: Similar in structure but with different biological activities.
1,2,4-Triazolo[1,5-a]pyridine: Another fused heterocyclic compound with distinct medicinal properties.
1,3,5-Triazine-2,4-diamines: Compounds with a triazine ring, known for their diverse biological activities.
Uniqueness
2-(Furan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its fused ring system, which imparts specific chemical and biological properties. Its ability to inhibit multiple kinases simultaneously makes it a promising candidate for overcoming drug resistance in cancer therapy .
Properties
Molecular Formula |
C9H10N4O |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(furan-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H10N4O/c1-2-7(14-5-1)9-11-8-6-10-3-4-13(8)12-9/h1-2,5,10H,3-4,6H2 |
InChI Key |
PGBSXLLCCKHPOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=N2)C3=CC=CO3)CN1 |
Origin of Product |
United States |
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